molecular formula C17H21NO B11958710 Aniline, 5-tert-pentyl-2-phenoxy- CAS No. 70289-36-0

Aniline, 5-tert-pentyl-2-phenoxy-

Cat. No.: B11958710
CAS No.: 70289-36-0
M. Wt: 255.35 g/mol
InChI Key: VFOIQSOOCHQWGA-UHFFFAOYSA-N
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Description

Aniline, 5-tert-pentyl-2-phenoxy- is an organic compound with the molecular formula C17H21NO It is a derivative of aniline, where the aniline structure is modified with a tert-pentyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, 5-tert-pentyl-2-phenoxy- can be achieved through several methods. One common approach involves the reaction of 5-tert-pentyl-2-phenoxybenzene with aniline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Aniline, 5-tert-pentyl-2-phenoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Aniline, 5-tert-pentyl-2-phenoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Aniline, 5-tert-pentyl-2-phenoxy- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.

Comparison with Similar Compounds

    Aniline: The parent compound, which lacks the tert-pentyl and phenoxy groups.

    Phenoxybenzene: A related compound with a phenoxy group attached to a benzene ring.

    tert-Pentylbenzene: A compound with a tert-pentyl group attached to a benzene ring.

Uniqueness: Aniline, 5-tert-pentyl-2-phenoxy- is unique due to the presence of both tert-pentyl and phenoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

70289-36-0

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

5-(2-methylbutan-2-yl)-2-phenoxyaniline

InChI

InChI=1S/C17H21NO/c1-4-17(2,3)13-10-11-16(15(18)12-13)19-14-8-6-5-7-9-14/h5-12H,4,18H2,1-3H3

InChI Key

VFOIQSOOCHQWGA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2=CC=CC=C2)N

Origin of Product

United States

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